

Methyl 3-chloro-4-cyanobenzoate molecular structure and weight

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Compound of Interest

Compound Name: Methyl 3-chloro-4-cyanobenzoate

Cat. No.: B1320116

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An In-depth Technical Guide to Methyl 3-chloro-4-cyanobenzoate

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of **Methyl 3-chloro-4-cyanobenzoate**, a key building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Physicochemical and Identification Data

Methyl 3-chloro-4-cyanobenzoate is a substituted aromatic compound. The presence of chloro, cyano, and methyl ester functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules. It is often utilized as a building block for protein degraders.^[1]

Quantitative data and key identifiers for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₆ ClNO ₂	[1] [2] [3] [4]
Molecular Weight	195.60 g/mol	[1] [2]
CAS Number	214759-66-7	[1] [2] [3] [4]
Purity (typical)	≥ 98%	[1] [4]
Synonyms	3-Chloro-4-cyano-benzoic acid methyl ester	[3] [4]

Molecular Structure

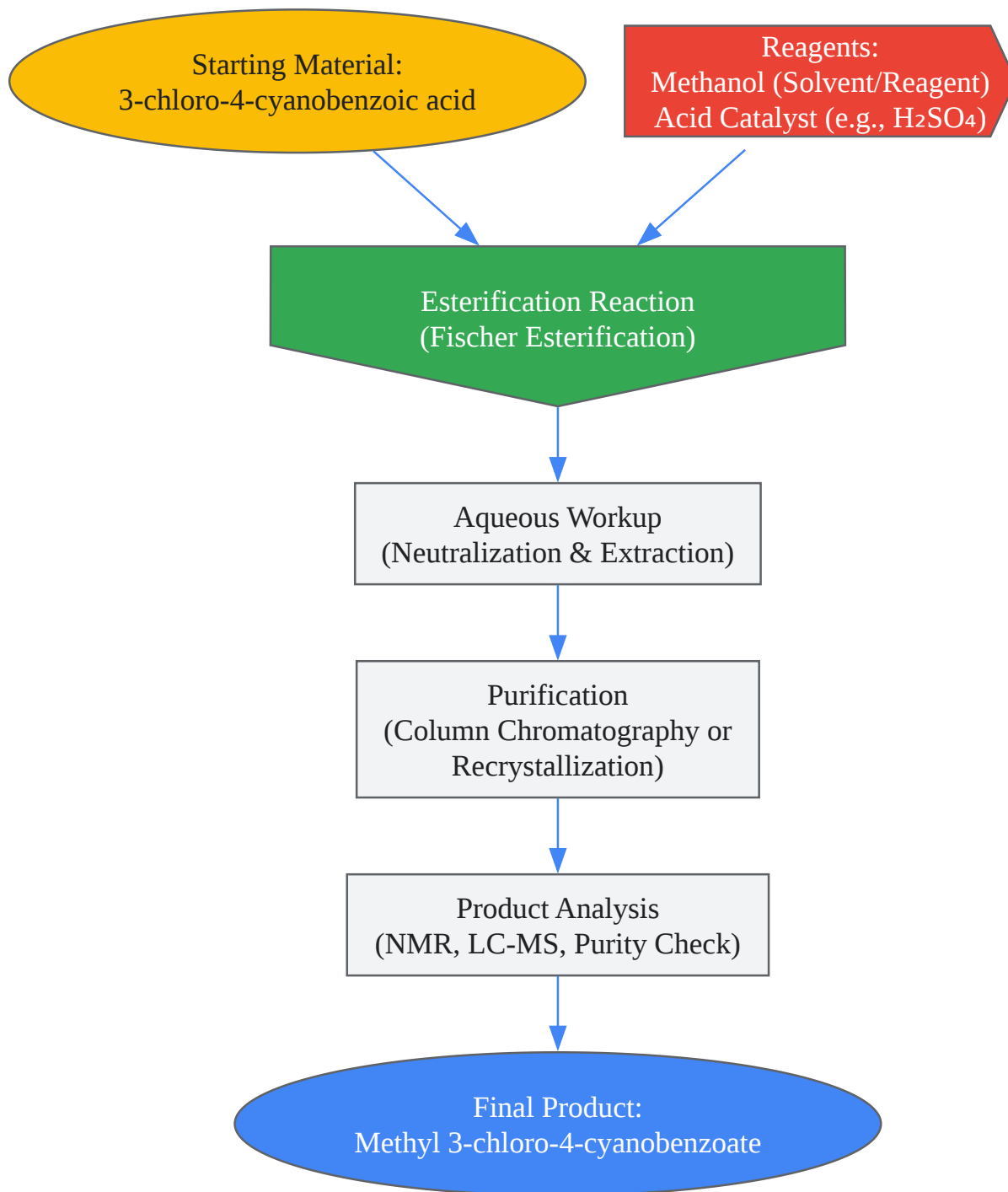
The structure of **Methyl 3-chloro-4-cyanobenzoate** consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached at position 1, a chlorine atom (Cl) at position 3, and a cyano group (-C≡N) at position 4.

Caption: 2D chemical structure of **Methyl 3-chloro-4-cyanobenzoate**.

Experimental Protocols: A Generalized Synthesis Approach

While specific, detailed experimental protocols for the synthesis of **Methyl 3-chloro-4-cyanobenzoate** are proprietary or found within patent literature, a general synthetic route can be conceptualized based on standard organic chemistry transformations. A plausible method involves the esterification of a corresponding carboxylic acid precursor.

A generalized workflow for the synthesis, purification, and analysis is outlined below.



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Caption: Generalized workflow for the synthesis of **Methyl 3-chloro-4-cyanobenzoate**.

Methodology:

- **Reaction Setup:** The starting material, 3-chloro-4-cyanobenzoic acid, is dissolved in an excess of methanol, which serves as both the solvent and a reactant.
- **Catalysis:** A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
- **Esterification:** The reaction mixture is heated to reflux for several hours to drive the Fischer esterification reaction towards the product. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the mixture is cooled, and the excess methanol is typically removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product obtained after extraction is purified. This is commonly achieved through silica gel column chromatography or by recrystallization from a suitable solvent system to yield the pure ester.
- **Analysis:** The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

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